molecular formula C13H14N2O3 B2777108 tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1428972-98-8

tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2777108
CAS No.: 1428972-98-8
M. Wt: 246.266
InChI Key: FYSYMOJCMOCTGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1428972-98-8) is a high-value chemical building block in organic synthesis and pharmaceutical research. This compound features a pyrrolopyridine core, a privileged structure in medicinal chemistry, which is protected by a tert-butyloxycarbonyl (BOC) group and functionalized with a formyl moiety . The BOC protecting group enhances the molecule's stability during synthetic procedures and can be readily removed under mild acidic conditions, allowing for further functionalization of the nitrogen heterocycle . The presence of the aldehyde group (-CHO) at the 3-position is particularly valuable, as it serves as a versatile handle for a wide range of chemical transformations, including nucleophilic addition and reductive amination, to create novel molecular architectures . Its molecular formula is C13H14N2O3 and it has a molecular weight of 246.26 g/mol . Compounds based on the 1H-pyrrolo[2,3-c]pyridine scaffold are of significant interest in the development of new therapeutic agents, as this structure is commonly found in molecules targeting a variety of diseases . As such, this reagent is primarily used by researchers in the synthesis of complex molecules for drug discovery programs, as well as in the development of materials science. This product is intended for research applications and is not for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

tert-butyl 3-formylpyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-4-5-14-6-11(10)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYMOJCMOCTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a formylating agent . The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the reactivity and utility of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, the following table compares it with structurally analogous derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Reactivity/Applications References
This compound 3-formyl C₁₃H₁₄N₂O₃ 246.27 Aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases).
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1f) 3-iodo C₁₂H₁₃IN₂O₂ 344.15 Iodo substituent facilitates cross-coupling reactions (e.g., Sonogashira or Suzuki couplings).
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-boronate C₁₈H₂₅BN₂O₄ 344.21 Boronate ester enables Suzuki-Miyaura cross-couplings for aryl-aryl bond formation.
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-hydroxymethyl C₁₃H₁₆N₂O₃ 248.28 Hydroxymethyl group can be oxidized to formyl or esterified for further derivatization.
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 5-bromo, 7-chloro C₁₂H₁₁BrClN₂O₂ 337.59 Halogen substituents allow for nucleophilic aromatic substitution or metal-catalyzed couplings.

Key Findings:

Reactivity Differences: The formyl group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to halogens or boronate esters, making it ideal for condensation reactions . Iodo and boronate derivatives are superior for cross-coupling reactions, as demonstrated in the synthesis of kinase inhibitors via Sonogashira or Suzuki couplings .

Halogenated variants (e.g., bromo, chloro) enable diversification via substitution reactions, but their higher molecular weights may complicate purification .

Applications in Drug Discovery :

  • The formyl derivative’s aldehyde group is critical for forming imine or hydrazone linkages in protease inhibitors or covalent kinase inhibitors .
  • Boronate and iodo derivatives are preferred for constructing biaryl motifs in kinase scaffolds via cross-coupling .

Biological Activity

Tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. It is characterized by the presence of both pyrrole and pyridine rings, which contribute to its reactivity and interactions in biological systems. The compound's molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol.

The synthesis of this compound typically involves cyclization reactions of pyridine and pyrrole derivatives, often under controlled conditions to optimize yield and purity. Common methods include the use of catalysts and specific reaction environments that prevent unwanted side reactions . The compound can undergo various chemical transformations, such as oxidation to form carboxylic acids or reduction to alcohols, which can further enhance its biological activity.

Biological Activity

This compound has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrolo derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown moderate to high antiproliferative activity against ovarian and breast cancer cells .
  • Antimycobacterial Activity : Research has highlighted the potential of these compounds in combating Mycobacterium tuberculosis. Certain derivatives have shown effective inhibition against this pathogen, with some exhibiting minimal inhibitory concentrations (MIC) in the low micromolar range .
  • Neuroprotective Effects : Pyrrolo derivatives are also being explored for their neuroprotective properties. Studies suggest that they may modulate neurotransmitter systems and exhibit analgesic effects, making them candidates for treating neurological disorders .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to either inhibition or activation of their functions. Additionally, the compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which can influence its pharmacodynamics .

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of the formyl group in this compound enhances its reactivity and potential for further functionalization compared to other pyrrolo derivatives. This unique feature may contribute to its distinct electronic properties and interactions with biological targets.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimycobacterial
Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateStructureModerate anticancer activity
Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateStructureLimited activity against pathogens

Case Study 1: Anticancer Efficacy

In a study by Kalai et al., a series of pyrrolo derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications on the pyrrolo scaffold significantly enhanced their anticancer properties, particularly against ovarian cancer cells.

Case Study 2: Antimycobacterial Activity

Deraeve et al. synthesized several pyrrolo derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. Compounds demonstrated varying degrees of efficacy, with some achieving MIC values below 0.15 µM.

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity.
  • Mass spectrometry validates molecular weight (246.27 g/mol) and purity .
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aldehyde peaks (~2800 cm⁻¹) .

How does the stability of this compound vary under different experimental conditions?

Q. Basic Stability Analysis

  • Temperature sensitivity : Prolonged heating above 50°C may degrade the aldehyde group. Store at 2–8°C in sealed containers .
  • Solvent effects : Stable in DMF and THF but hydrolyzes in protic solvents (e.g., water, methanol) due to Boc group lability .
  • Light sensitivity : The pyrrolopyridine core is prone to photodegradation; use amber glassware .

What advanced strategies optimize yield in cross-coupling reactions involving this compound?

Q. Advanced Reaction Optimization

  • Solvent selection : Tetrahydrofuran (THF) with Pd(PPh₃)₄ catalyst enhances Suzuki coupling efficiency compared to DMF .
  • Temperature control : Reactions at 60–80°C improve coupling rates while minimizing side reactions .
  • Computational modeling : Quantum chemical calculations predict optimal ligand-metal coordination, reducing trial-and-error experimentation .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced Data Contradiction Analysis

  • Assay validation : Compare kinase inhibition results (IC₅₀) across biochemical (e.g., ADP-Glo™) and cellular assays (e.g., Western blotting) to confirm target engagement .
  • Structural analogs : Test tert-butyl 3-bromo derivatives (CAS 205264-33-1) to isolate the role of the formyl group in activity .
  • Meta-analysis : Cross-reference datasets from PubChem and crystallography studies (e.g., Acta Crystallographica) to identify batch-dependent variability .

What computational methods predict the biological activity of derivatives of this compound?

Q. Advanced Predictive Modeling

  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the pyrrolopyridine core in aqueous vs. lipid bilayer environments .

What are the challenges in purifying this compound, and how are they addressed?

Q. Basic Purification Methodology

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted boronic acids .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) but require slow cooling to avoid aldehyde oxidation .
  • HPLC : Reverse-phase C18 columns resolve diastereomers formed during Boc protection .

How can computational tools streamline the design of novel derivatives?

Q. Advanced Computational Design

  • Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available building blocks (e.g., 5-chloropyrazine-2-carboxylic acid) .
  • DFT calculations : Optimize transition states for formylation reactions to minimize byproducts .
  • Machine learning : Train models on PubChem data to predict solubility and bioavailability of new analogs .

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